molecular formula C23H21FN4O2 B2689295 N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide CAS No. 1795358-81-4

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2689295
CAS No.: 1795358-81-4
M. Wt: 404.445
InChI Key: CGOHPRCGPIUVJB-UHFFFAOYSA-N
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Description

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C23H21FN4O2 and its molecular weight is 404.445. The purity is usually 95%.
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Scientific Research Applications

Discovery of Novel Histone Deacetylase Inhibitors

Research on compounds with similar structural motifs, such as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), highlights the application in discovering novel histone deacetylase (HDAC) inhibitors. These inhibitors play a crucial role in blocking cancer cell proliferation, inducing histone acetylation, cell-cycle arrest, and apoptosis, demonstrating significant antitumor activity in vivo and potential as anticancer drugs (Zhou et al., 2008).

Development of Selective Met Kinase Inhibitors

Another structurally related compound, N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), demonstrates the potential of such molecules in developing selective inhibitors of the Met kinase superfamily. These inhibitors have shown excellent in vivo efficacy and favorable pharmacokinetic profiles, advancing into phase I clinical trials (Schroeder et al., 2009).

Antituberculosis Activity

Compounds with aminopiperidine hybrid structures have been designed and synthesized for their potential in inhibiting Mycobacterium tuberculosis GyrB, showing activity against various strains with promising results. Such research indicates the potential of these compounds in antituberculosis therapy, providing a foundation for further exploration (Jeankumar et al., 2013).

Optimization of PARP Inhibitors

The optimization of phenyl-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors showcases the use of similar compounds in developing treatments for cancer. Through this research, compounds with enhanced enzyme potency and cellular activity have been identified, indicating their potential in cancer therapy (Penning et al., 2010).

Analgesic Properties Enhancement

Studies focusing on the chemical modification of related molecules, such as the methylation of pyridine moieties to optimize biological properties, provide insights into the design of new analgesic drugs. This research underlines the importance of structural modification in discovering compounds with improved therapeutic effects (Ukrainets et al., 2015).

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O2/c24-17-9-7-15(8-10-17)16-12-20(25-13-16)22(29)26-14-18-4-3-11-28(18)23-27-19-5-1-2-6-21(19)30-23/h1-2,5-10,12-13,18,25H,3-4,11,14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGOHPRCGPIUVJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)C4=CC(=CN4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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